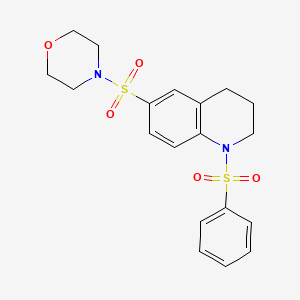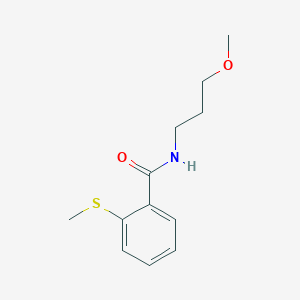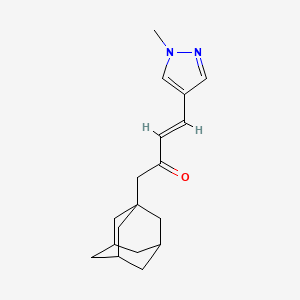
6-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline
Übersicht
Beschreibung
6-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline is a compound related to the tetrahydroquinoline family. Tetrahydroquinolines are important in medicinal chemistry due to their presence in various biologically active compounds.
Synthesis Analysis
The synthesis of compounds related to tetrahydroquinoline typically involves multistep reactions that can include Pummerer-type cyclization, as seen in the synthesis of other similar compounds like 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine. This method often employs Lewis acid catalysts like boron trifluoride diethyl etherate to facilitate cyclization (Saitoh et al., 2001).
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives typically features a four-membered saturated ring fused to a quinoline moiety. The presence of different functional groups like sulfonyl and morpholinyl influences the electronic and spatial configuration, impacting the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Tetrahydroquinoline compounds can undergo various chemical reactions, including Pictet-Spengler condensation, which is commonly used to synthesize complex heterocyclic structures (Silveira et al., 1999). The nature of substituents on the tetrahydroquinoline core can significantly alter the compound's reactivity.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound and its derivatives have been explored for their potential in antimicrobial applications. For instance, 4-(Phenylsulfonyl) morpholine, a related compound, has shown antimicrobial properties and the ability to modulate antibiotic activity against multidrug-resistant strains of various bacteria and fungi. This modulation effect is particularly notable in enhancing the efficacy of other antibiotics against resistant strains, indicating a potential role in addressing antibiotic resistance (Oliveira et al., 2015).
Materials Science
In the realm of materials science, sulfone-based electron-transport materials, which share structural similarities with 6-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline, have been synthesized and characterized for their high triplet energy. These materials are promising for use in blue phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating the compound's potential in developing high-performance electronic devices (Jeon et al., 2014).
Synthetic Methodologies
In synthetic chemistry, the compound and its derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. For example, a novel cascade halosulfonylation of 1,7-enynes towards 3,4-dihydroquinolin-2(1H)-ones has been developed, highlighting the compound's utility in constructing complex molecules through sulfonyl radical-triggered addition and cyclization reactions (Zhu et al., 2016).
Anticancer Research
Compounds structurally related to 6-(4-morpholinylsulfonyl)-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline have been investigated for their potential as anticancer agents. For example, 1-Arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines have shown potent histone deacetylase (HDAC) inhibitory activity and suppressed the growth of prostate cancer cells, indicating the compound's relevance in developing new therapeutic agents (Liu et al., 2015).
Eigenschaften
IUPAC Name |
4-[[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]sulfonyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c22-27(23,20-11-13-26-14-12-20)18-8-9-19-16(15-18)5-4-10-21(19)28(24,25)17-6-2-1-3-7-17/h1-3,6-9,15H,4-5,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSAXKNHXHAIDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Morpholin-4-ylsulfonyl)-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-propylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4625064.png)
![ethyl (2-{[2-(ethylthio)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4625076.png)

![methyl 4-(3-chlorobenzylidene)-1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4625090.png)

![3-allyl-5-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4625099.png)
![2-[(cycloheptylamino)methyl]benzoic acid hydrochloride](/img/structure/B4625107.png)
![2-bromo-4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-ethoxyphenyl acetate](/img/structure/B4625124.png)
![N-(4-chlorophenyl)-N'-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B4625137.png)
![N-cyclohexyl-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B4625151.png)
![methyl [(8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate](/img/structure/B4625159.png)
![1-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625173.png)
![2-(2,2-dimethylpropanoyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B4625183.png)
![4-{4-(4-ethoxyphenyl)-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4625189.png)